2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid
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Overview
Description
2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . This particular compound is characterized by the presence of a benzyloxy group attached to the phenyl ring, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds with high yield and efficiency, and the product can be easily separated using hexane and water washes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized using reagents like sodium dichromate and sulfuric acid.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Sodium dichromate, sulfuric acid, heat.
Reduction: Lithium aluminum hydride, ether solvent.
Substitution: N-bromosuccinimide, light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, its anticancer activity is attributed to its ability to interfere with the cell cycle and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its anticancer and antiviral properties.
4-benzyloxyphenyl acetic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
2-(4′ benzyloxyphenyl)-3-hydroxy-chromen-4-one: Studied for its neuroprotective effects against Alzheimer’s disease.
Uniqueness
2-(4-benzyloxyphenyl)-1H-benzimidazole-5-carboxylic acid is unique due to its specific structural features, such as the benzyloxy group and the carboxylic acid moiety. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
174422-18-5 |
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Molecular Formula |
C21H16N2O3 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C21H16N2O3/c24-21(25)16-8-11-18-19(12-16)23-20(22-18)15-6-9-17(10-7-15)26-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23)(H,24,25) |
InChI Key |
HGLQZMHFAPHBJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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